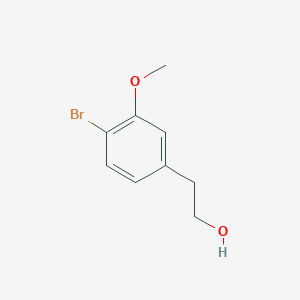
4-Bromo-3-methoxybenzeneethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Bromo-3-methoxyphenyl)ethan-1-ol is an organic compound characterized by a bromo group and a methoxy group attached to a phenyl ring, which is further connected to an ethan-1-ol moiety
Synthetic Routes and Reaction Conditions:
Bromination and Methoxylation: The compound can be synthesized by first brominating phenol to produce 4-bromophenol, followed by methoxylation to introduce the methoxy group at the 3-position.
Reduction of Ketones: Another method involves the reduction of 4-bromo-3-methoxyacetophenone using reducing agents like lithium aluminum hydride (LiAlH4) to yield the target compound.
Industrial Production Methods: Industrial production typically involves optimizing these synthetic routes for large-scale synthesis, ensuring cost-effectiveness and high yield. Continuous flow reactors and advanced catalytic systems are often employed to enhance efficiency and reduce environmental impact.
Types of Reactions:
Oxidation: The compound can undergo oxidation to form 2-(4-bromo-3-methoxyphenyl)ethanal.
Reduction: Reduction reactions can convert the compound to 2-(4-bromo-3-methoxyphenyl)ethane.
Substitution: Substitution reactions, particularly nucleophilic aromatic substitution, can replace the bromo group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium(VI) oxide and pyridinium chlorochromate (PCC).
Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles such as sodium cyanide (NaCN) and strong bases like potassium tert-butoxide (KOtBu) are employed.
Major Products Formed:
Oxidation: 2-(4-bromo-3-methoxyphenyl)ethanal
Reduction: 2-(4-bromo-3-methoxyphenyl)ethane
Substitution: Various substituted phenyl compounds depending on the nucleophile used.
Scientific Research Applications
2-(4-Bromo-3-methoxyphenyl)ethan-1-ol has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and receptor binding assays.
Medicine: It has potential as a lead compound in drug discovery, particularly in the development of anti-inflammatory and anticancer agents.
Industry: It is utilized in the production of dyes, fragrances, and other fine chemicals.
Mechanism of Action
The mechanism by which 2-(4-bromo-3-methoxyphenyl)ethan-1-ol exerts its effects depends on its specific application. For instance, in drug discovery, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding and inhibition.
Molecular Targets and Pathways Involved:
Enzymes: Inhibition of specific enzymes involved in inflammatory pathways.
Receptors: Binding to receptors involved in cell signaling pathways.
Comparison with Similar Compounds
2-(3-methoxyphenyl)ethan-1-ol
2-(4-bromophenyl)ethan-1-ol
2-(3-bromo-4-methoxyphenyl)ethan-1-ol
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
Molecular Formula |
C9H11BrO2 |
|---|---|
Molecular Weight |
231.09 g/mol |
IUPAC Name |
2-(4-bromo-3-methoxyphenyl)ethanol |
InChI |
InChI=1S/C9H11BrO2/c1-12-9-6-7(4-5-11)2-3-8(9)10/h2-3,6,11H,4-5H2,1H3 |
InChI Key |
XCVHODQPYAFRSR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)CCO)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















